molecular formula C21H46NO3+ B14245374 (2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium CAS No. 325141-78-4

(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium

Cat. No.: B14245374
CAS No.: 325141-78-4
M. Wt: 360.6 g/mol
InChI Key: WPERGUDKWTUWFF-HBMCJLEFSA-N
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Description

(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium is a quaternary ammonium compound with significant biological and chemical properties It is characterized by its three hydroxyl groups and a long hydrophobic alkyl chain, making it amphiphilic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium typically involves the reaction of a suitable precursor with trimethylamine. One common method includes the use of epoxide intermediates, which undergo ring-opening reactions with trimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts, such as zeolites or aluminosilicates, can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium is unique due to its quaternary ammonium group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring strong antimicrobial properties and membrane interaction capabilities .

Properties

CAS No.

325141-78-4

Molecular Formula

C21H46NO3+

Molecular Weight

360.6 g/mol

IUPAC Name

trimethyl-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]azanium

InChI

InChI=1S/C21H46NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)21(25)19(18-23)22(2,3)4/h19-21,23-25H,5-18H2,1-4H3/q+1/t19-,20+,21-/m0/s1

InChI Key

WPERGUDKWTUWFF-HBMCJLEFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)[N+](C)(C)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)[N+](C)(C)C)O)O

Origin of Product

United States

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